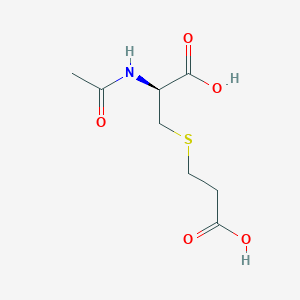
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine is a modified amino acid derivative It is known for its role in various biochemical and pharmacological processes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine can be synthesized through several methods. One common approach involves the reaction of N-acetylcysteine with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction typically requires a catalyst and is conducted under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The final product is then purified using techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds or sulfoxides.
Reduction: Reduction reactions can break disulfide bonds, yielding thiol groups.
Substitution: Nucleophilic substitution reactions can occur at the carboxyl or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-S-(2-carboxyethyl)-D-Cysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential antioxidant.
Medicine: Investigated for its therapeutic potential in treating conditions like oxidative stress and inflammation.
Industry: Utilized in the production of pharmaceuticals and as a reagent in chemical manufacturing.
Wirkmechanismus
The mechanism by which N-Acetyl-S-(2-carboxyethyl)-D-Cysteine exerts its effects involves its interaction with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in detoxifying heavy metals from biological systems. Additionally, its antioxidant activity helps in neutralizing free radicals, thereby protecting cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetylcysteine: A precursor to N-Acetyl-S-(2-carboxyethyl)-D-Cysteine, known for its mucolytic and antioxidant properties.
S-Carboxymethyl-L-cysteine: Another modified cysteine derivative with similar applications in medicine and research.
Uniqueness
This compound stands out due to its specific structure, which imparts unique chemical and biological properties. Its ability to form stable complexes with metal ions and its potent antioxidant activity make it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H13NO5S |
|---|---|
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
(2S)-2-acetamido-3-(2-carboxyethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H13NO5S/c1-5(10)9-6(8(13)14)4-15-3-2-7(11)12/h6H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t6-/m1/s1 |
InChI-Schlüssel |
CLQPFBSYILTXKI-ZCFIWIBFSA-N |
Isomerische SMILES |
CC(=O)N[C@H](CSCCC(=O)O)C(=O)O |
Kanonische SMILES |
CC(=O)NC(CSCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


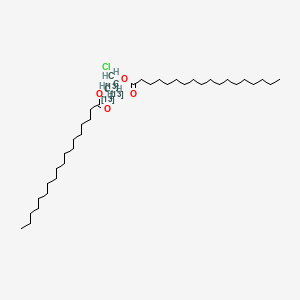
![N-[2-[(2,6-dichloro-3-pyridyl)amino]-2-oxo-ethyl]-4-fluoro-benzamide](/img/structure/B13432353.png)
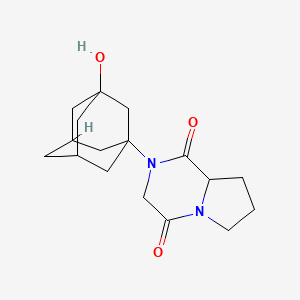
![3,3',6,6'-Tetraiodo-9,9'-spirobi[fluorene]](/img/structure/B13432359.png)
![7-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-4-hydroxy-2-naphthalenesulfonic Acid](/img/structure/B13432362.png)
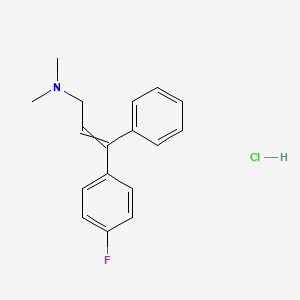
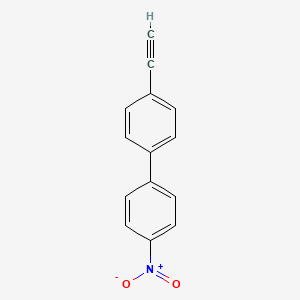
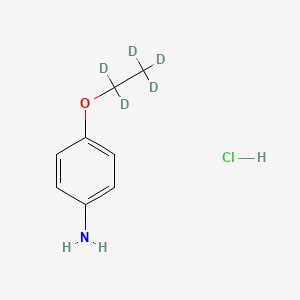
![4-[(1R,2R)-2-[(Dimethylamino)methyl]-1-hydroxycyclohexyl]-2-methoxy-phenol](/img/structure/B13432381.png)

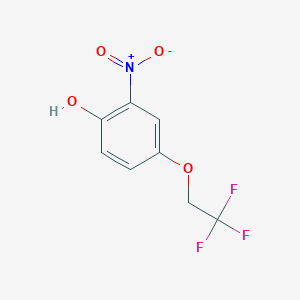
![[(2R,3S,4S,5R)-3,4-diacetyloxy-5-fluoro-6-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13432403.png)
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
![5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)
